molecular formula C18H13N5OS2 B3694883 N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide

N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B3694883
M. Wt: 379.5 g/mol
InChI Key: VHWCHIOVNNXREY-UHFFFAOYSA-N
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Description

N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This is followed by the introduction of the phenyl group and the thiophene-2-carboxamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it has potential applications in drug development and therapeutic interventions. Industrially, it is used in the production of UV stabilizers, antioxidants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzotriazole core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The thiophene-2-carboxamide moiety further enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide can be compared with other benzotriazole derivatives, such as 2-(2-hydroxyphenyl)-2H-benzotriazoles . These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their properties and applications. The unique combination of the benzotriazole and thiophene-2-carboxamide moieties in this compound sets it apart from other related compounds.

List of Similar Compounds:
  • 2-(2-hydroxyphenyl)-2H-benzotriazoles
  • 2-(2H-benzotriazol-2-yl)-4-methylphenol
  • 2-(2H-benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol

Properties

IUPAC Name

N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS2/c24-17(16-7-4-10-26-16)20-18(25)19-12-8-9-14-15(11-12)22-23(21-14)13-5-2-1-3-6-13/h1-11H,(H2,19,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWCHIOVNNXREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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